molecular formula C3H4Cl2O3 B2646241 Bis(chloromethyl) carbonate CAS No. 50594-94-0

Bis(chloromethyl) carbonate

Cat. No.: B2646241
CAS No.: 50594-94-0
M. Wt: 158.96
InChI Key: KVUDZUPUUSUAAJ-UHFFFAOYSA-N
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Description

Bis(chloromethyl) carbonate is an organic compound with the molecular formula C₃H₄Cl₂O₃. It is a versatile reagent used in organic synthesis, particularly in the preparation of various polymers and pharmaceuticals. This compound is known for its reactivity and ability to introduce chloromethyl groups into other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(chloromethyl) carbonate can be synthesized through the reaction of phosgene with methanol in the presence of a base. The reaction typically proceeds as follows:

COCl2+2CH3OHC3H4Cl2O3+2HCl\text{COCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_3\text{H}_4\text{Cl}_2\text{O}_3 + 2 \text{HCl} COCl2​+2CH3​OH→C3​H4​Cl2​O3​+2HCl

Industrial Production Methods

In industrial settings, this compound is produced by reacting phosgene with methanol under controlled conditions. The reaction is carried out in a closed system to prevent the release of toxic phosgene gas. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Bis(chloromethyl) carbonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chloromethyl groups.

    Hydrolysis: In the presence of water, it hydrolyzes to form methanol and carbon dioxide.

    Polymerization: It can be used as a monomer in the synthesis of polycarbonates.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Catalysts: Lewis acids like zinc chloride can catalyze certain reactions involving this compound.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.

    Hydrolysis Products: Methanol and carbon dioxide are the primary products of hydrolysis.

Scientific Research Applications

Bis(chloromethyl) carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chloromethyl groups into molecules.

    Biology: It is employed in the modification of biomolecules for various biochemical studies.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism by which bis(chloromethyl) carbonate exerts its effects involves the formation of reactive intermediates that can undergo further chemical transformations. The chloromethyl groups in the compound are highly reactive and can participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    Bis(trichloromethyl) carbonate:

    Dichloromethyl carbonate: Another related compound with similar reactivity but different physical properties.

Uniqueness

Bis(chloromethyl) carbonate is unique due to its specific reactivity and the ability to introduce chloromethyl groups into a wide range of molecules. Its versatility in organic synthesis and industrial applications makes it a valuable compound in various fields.

Properties

IUPAC Name

bis(chloromethyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O3/c4-1-7-3(6)8-2-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUDZUPUUSUAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(=O)OCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50594-94-0
Record name dichloromethyl carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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